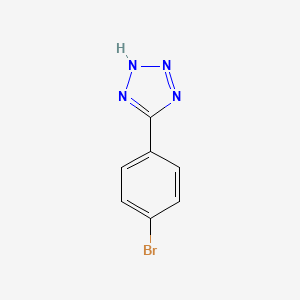

5-(4-Bromophenyl)-1H-tetrazole

概述

描述

5-(4-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromophenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-tetrazole typically involves the cyclization of 4-bromobenzyl azide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the tetrazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted tetrazoles with different functional groups.

Cycloaddition Products: New heterocyclic compounds with potential biological activity.

Oxidation and Reduction Products: Compounds with altered oxidation states and reactivity.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

5-(4-Bromophenyl)-1H-tetrazole derivatives have been investigated for their antimicrobial properties. Research indicates that tetrazole-based compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain tetrazole derivatives showed minimal inhibitory concentration (MIC) values within the range of 0.8–3.2 μg/mL, outperforming standard antibiotics like Ciprofloxacin against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis .

Pharmacological Potential

The tetrazole ring structure is recognized as a pharmacophore in various therapeutic areas, including:

Notably, 5-substituted tetrazoles are being explored as potential replacements for carboxylic acids in drug design due to their ability to mimic the functional properties of these acids while providing enhanced stability .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. This property is utilized in the synthesis of various metal complexes that can exhibit unique electronic and catalytic properties. Tetrazoles are known to form stable complexes with transition metals, which can be applied in catalysis and material science .

Material Science

Explosives and Propellants

Tetrazoles, including this compound, are used in the development of high-energy materials such as explosives and rocket propellants. Their high nitrogen content contributes to the energetic properties required for such applications .

Synthesis and Case Studies

Recent advances in the synthesis of this compound have focused on efficient methodologies that yield high purity and yield. For instance, a method involving the use of Nano-TiCl₄.SiO₂ as a catalyst has shown promising results in synthesizing various 5-substituted tetrazoles with yields ranging from 75% to 96% under mild conditions .

Table: Synthesis Methods for this compound

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Microwave-assisted synthesis | Scandium triflate | 80-99 | i-PrOH/water under MW irradiation |

| One-pot synthesis | Nano-TiCl₄.SiO₂ | 75-96 | Room temperature |

| Cycloaddition | Cobalt(II) complex | High | Standard laboratory conditions |

作用机制

The mechanism of action of 5-(4-Bromophenyl)-1H-tetrazole and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may induce apoptosis by activating caspases or inhibiting specific signaling pathways involved in cell proliferation.

相似化合物的比较

5-Phenyl-1H-tetrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

5-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group, affecting its electronic properties and reactivity.

Uniqueness: 5-(4-Bromophenyl)-1H-tetrazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming new derivatives with diverse biological activities. The bromine atom also influences the compound’s electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

生物活性

5-(4-Bromophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C_7H_6BrN_5

- Molecular Weight : 232.06 g/mol

- CAS Number : 50907-23-8

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and interaction with cellular pathways. The compound's structure allows it to interact with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit urease, an enzyme crucial for the hydrolysis of urea into ammonia and carbon dioxide, thereby affecting nitrogen metabolism in organisms.

- Cytotoxic Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma and breast carcinoma, by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro tests have shown that it exhibits inhibitory effects against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Mild inhibition |

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In a study involving several human cancer cell lines, this compound showed potent activity against:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- HCT-116 (Colon Cancer)

The mechanism involves the induction of apoptosis and cell cycle arrest, leading to reduced tumor growth in vitro .

Study 1: Cytotoxic Evaluation

In a cytotoxicity assay conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels required to inhibit cell growth. The results highlighted its potential as a lead compound for developing anticancer drugs .

Study 2: Antimicrobial Screening

A screening of this compound against common bacterial pathogens revealed promising antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting its utility in formulating new antibacterial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption : The compound is lipophilic, facilitating absorption through biological membranes.

- Distribution : It tends to accumulate in tissues due to its chemical properties.

- Metabolism : Initial metabolic studies suggest that it may undergo phase I metabolism involving cytochrome P450 enzymes.

Toxicological assessments are ongoing to evaluate the safety profile of this compound in vivo.

常见问题

Q. What are the standard synthetic routes for 5-(4-bromophenyl)-1H-tetrazole, and how are intermediates characterized?

Basic Research Focus

The compound is typically synthesized via cyclization of substituted nitriles or thiourea precursors using catalysts like nano-TiCl₄·SiO₂. Characterization employs FT-IR (to confirm tetrazole ring N–H stretching at ~3100 cm⁻¹ and C–Br absorption at 650–750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.4–7.8 ppm and tetrazole proton at δ 8.5–9.0 ppm). Multi-step validation through expanded NMR spectra ensures purity .

Q. How can factorial design optimize reaction conditions for synthesizing halogenated tetrazole derivatives?

Advanced Research Focus

Factorial design systematically evaluates variables (temperature, catalyst loading, solvent ratio) to maximize yield. For example, a 2³ factorial matrix (three factors at two levels) identifies interactions between parameters. Response surface methodology (RSM) refines optimal conditions, reducing trial runs by 40–60% .

Q. What spectroscopic contradictions arise during structural elucidation of this compound, and how are they resolved?

Advanced Research Focus

Discrepancies in ¹H NMR integration (e.g., unexpected splitting due to residual solvent or paramagnetic impurities) require deuteration experiments or HSQC/NOESY to confirm coupling. For FT-IR, overlapping peaks (C–Br vs. aromatic C–C) are resolved via computational vibrational analysis (DFT) .

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of halogenated tetrazoles in medicinal chemistry?

Advanced Research Focus

SAR studies involve synthesizing derivatives with halogen substitutions (e.g., 4-Cl, 4-F) and evaluating bioactivity (e.g., antitubercular IC₅₀). Molecular docking (AutoDock Vina) identifies binding affinities to targets like carbonic anhydrase or BLT2 receptors. QSAR models correlate electronic parameters (Hammett σ) with activity .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO energies) to predict sites for Suzuki-Miyaura coupling. Solvent effects are modeled using COSMO-RS. MD simulations assess steric hindrance from the bromophenyl group .

Q. What are the best practices for validating synthetic yields and purity in multi-step tetrazole synthesis?

Basic Research Focus

Yield optimization requires TLC monitoring (silica gel, ethyl acetate/hexane) and HPLC purity checks (C18 column, acetonitrile/water gradient). Mass spectrometry (HRMS) confirms molecular ions, while elemental analysis ensures stoichiometric ratios .

Q. How do researchers address crystallization challenges for X-ray diffraction studies of tetrazole derivatives?

Advanced Research Focus

Slow vapor diffusion (ether into DCM) promotes single-crystal growth. For stubborn cases, seeding or isomorphic substitution (e.g., Br → Cl) aids crystallization. SC-XRD data (Mo-Kα radiation) resolve torsional angles of the tetrazole ring .

Q. What experimental strategies mitigate decomposition of this compound under acidic conditions?

Advanced Research Focus

Protonation of the tetrazole ring (pKa ~4.5) is minimized using buffered conditions (pH 6–7). Stabilizing agents like crown ethers or ionic liquids reduce Br⁻ elimination. Real-time degradation is tracked via in situ Raman spectroscopy .

属性

IUPAC Name |

5-(4-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMDMWMKVPGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354194 | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50907-23-8 | |

| Record name | 5-(4-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。